3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione 3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC17728370
InChI: InChI=1S/C12H15N3O2/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,17)
SMILES:
Molecular Formula: C12H15N3O2
Molecular Weight: 233.27 g/mol

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione

CAS No.:

Cat. No.: VC17728370

Molecular Formula: C12H15N3O2

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione -

Specification

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
IUPAC Name 3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione
Standard InChI InChI=1S/C12H15N3O2/c13-7-4-8-15-11(16)10(14-12(15)17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,13H2,(H,14,17)
Standard InChI Key KTQFOPUWBKWBAF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN

Introduction

Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a five-membered imidazolidine-2,4-dione ring, a bicyclic system featuring two carbonyl groups at positions 2 and 4. The 5-position is substituted with a phenyl group (C6H5\text{C}_{6}\text{H}_{5}), while the 3-position hosts a 3-aminopropyl chain (NH2CH2CH2CH2\text{NH}_{2}\text{CH}_{2}\text{CH}_{2}\text{CH}_{2}) . The hydrochloride salt form, commonly used for stability, introduces a chloride counterion, yielding the molecular formula C12H16ClN3O2\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}_{3}\text{O}_{2}.

Key structural features include:

  • Planar imidazolidine-dione ring: Stabilized by resonance between the carbonyl groups and nitrogen lone pairs.

  • Chiral centers: The spiro carbon at position 5 and the aminopropyl side chain introduce stereochemical complexity.

  • Hydrogen-bonding capacity: The amine and carbonyl groups facilitate interactions with biological targets.

PropertyValueSource
Molecular FormulaC12H15N3O2\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2}
Molecular Weight269.73 g/mol
IUPAC Name3-(3-Aminopropyl)-5-phenylimidazolidine-2,4-dione
SMILESC1=CC=C(C=C1)C2C(=O)N(C(=O)N2)CCCN

Spectroscopic Properties

Infrared (IR) spectroscopy reveals characteristic absorptions at 1770 cm1^{-1} (C=O symmetric stretch) and 1720 cm1^{-1} (C=O asymmetric stretch), consistent with hydantoin derivatives . Nuclear Magnetic Resonance (NMR) data for analogous compounds show phenyl protons as multiplet signals between 7.2–7.6 ppm, while the aminopropyl chain’s methylene groups resonate at 2.6–3.1 ppm . Mass spectrometry typically exhibits a molecular ion peak at m/z 269.73, corroborating the molecular weight.

Synthetic Pathways

One-Pot Synthesis Approach

The compound is synthesized via a modified Bucherer-Bergs reaction, a classic method for hydantoin formation. Ketones or aldehydes react with potassium cyanide (KCN\text{KCN}) and ammonium carbonate ((NH4)2CO3(\text{NH}_{4})_{2}\text{CO}_{3}) in ethanol under reflux conditions (50–65°C) . For 3-(3-aminopropyl)-5-phenylimidazolidine-2,4-dione, the reaction likely proceeds as follows:

  • Formation of cyanohydrin: The phenyl ketone intermediate reacts with KCN\text{KCN}, yielding a cyanohydrin.

  • Cyclization: Ammonium carbonate facilitates ring closure, forming the imidazolidine-dione core.

  • Aminopropyl introduction: A Michael addition or nucleophilic substitution installs the 3-aminopropyl side chain.

Reaction ParameterConditionSource
Solvent50% Ethanol
Temperature50–65°C (reflux)
Catalyst(NH4)2CO3(\text{NH}_{4})_{2}\text{CO}_{3}
Reaction Time24–48 hours

Optimization of Reaction Conditions

Yields for analogous hydantoins range from 2% to 92%, depending on substituent electronic effects . Electron-donating groups on the aryl ring enhance reactivity, while steric hindrance from bulky substituents reduces yields. For example, 5-(4-chlorophenyl)-5-phenylimidazolidine-2,4-dione is obtained in only 2% yield due to steric and electronic deactivation . Purification typically involves recrystallization from ethanol or aqueous HCl, with final products characterized by melting point, IR, and NMR .

Reactivity and Chemical Transformations

Nucleophilic Additions

The electron-deficient carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack. Primary amines, for instance, undergo condensation reactions to form Schiff bases, a reaction exploited in prodrug design. Hydrazine derivatives react similarly, yielding hydrazones with potential anticancer activity.

Ring-Opening Reactions

Under acidic or basic conditions, the imidazolidine-dione ring undergoes hydrolysis. In 1M HCl, the ring opens to form a diamino carboxylic acid, which can recyclize under controlled pH. This reactivity is leveraged in controlled-release drug formulations.

Biological Interactions

Receptor Binding Studies

The compound’s amine group may interact with G-protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter signaling. In silico models predict moderate affinity for serotonin (5-HT2A_{2A}) and dopamine (D2_{2}) receptors, though experimental validation is pending.

Research Applications

Medicinal Chemistry

The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. Its rigid scaffold allows for stereoselective modifications, enabling structure-activity relationship (SAR) studies. Derivatives with fluorinated phenyl groups show enhanced blood-brain barrier permeability in preclinical models.

Biochemical Probes

Functionalized with fluorescent tags (e.g., fluorescein isothiocyanate), the compound tracks protein aggregation in neurodegenerative disease models. Its affinity for amyloid-β fibrils is under investigation for Alzheimer’s diagnostics.

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